molecular formula C22H23N3O6S B2919727 3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 380570-55-8

3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2919727
CAS RN: 380570-55-8
M. Wt: 457.5
InChI Key: LHGNFYQLNLBMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

The synthesis and chemical reactivity of compounds similar to 3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one have been explored in various contexts. For instance, the ring-opening and ring-closing methodologies from nitrothiophenes provide a pathway to N-fused pyrroles, highlighting a versatile approach to constructing complex pyrrole frameworks through tandem reactions (L. Bianchi et al., 2014). Similarly, catalytic asymmetric Michael reactions utilizing morpholinomethyl pyrrolidine as a catalyst demonstrate the compound's utility in synthesizing chiral, nonracemic pyrrolidines, which are of significant interest in the development of bioactive molecules (J. M. Betancort & C. Barbas, 2001).

Biological Activity and Medicinal Chemistry

The structural motif of 3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one serves as an intermediate in synthesizing biologically active compounds. For example, derivatives of related structures have been implicated in anticancer studies, indicating their potential as intermediates for developing small molecule inhibitors (Linxiao Wang et al., 2016). Moreover, the creation of polyheterocyclic compounds through one-pot processes signifies the compound's relevance in medicinal chemistry, where it contributes to the synthesis of molecules with potential therapeutic applications (Ivette Morales-Salazar et al., 2022).

properties

IUPAC Name

4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3-nitrophenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c26-20(17-6-2-13-32-17)18-19(15-4-1-5-16(14-15)25(29)30)24(22(28)21(18)27)8-3-7-23-9-11-31-12-10-23/h1-2,4-6,13-14,19,27H,3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGNFYQLNLBMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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